PEG13-Tos
CAS No.: 1050500-41-8
Cat. No.: VC0538885
Molecular Formula: C31H56O15S
Molecular Weight: 700.83
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1050500-41-8 |
---|---|
Molecular Formula | C31H56O15S |
Molecular Weight | 700.83 |
IUPAC Name | 2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate |
Standard InChI | InChI=1S/C31H56O15S/c1-30-2-4-31(5-3-30)47(33,34)46-29-28-45-27-26-44-25-24-43-23-22-42-21-20-41-19-18-40-17-16-39-15-14-38-13-12-37-11-10-36-9-8-35-7-6-32/h2-5,32H,6-29H2,1H3 |
Standard InChI Key | CXFHSAUILDFVJJ-UHFFFAOYSA-N |
SMILES | CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO |
Appearance | Solid powder |
Introduction
Chemical Properties and Structure
PEG13-Tos exhibits distinctive chemical properties that stem from its unique molecular structure. The compound comprises a polyethylene glycol backbone with thirteen ethylene glycol repeat units terminated by a hydroxyl group at one end and a tosyl group at the other. Below is a detailed analysis of its chemical properties:
Basic Chemical Identifiers
Property | Value |
---|---|
CAS Number | 1050500-41-8 |
Molecular Formula | C31H56O15S |
Molecular Weight | 700.83 g/mol |
Appearance | Solid powder |
Solubility | Soluble in DMSO and other organic solvents; enhanced solubility in aqueous media compared to non-PEGylated compounds |
Shelf Life | >3 years if stored properly |
Storage Conditions | Recommended storage at 0-4°C for short term (days to weeks) |
The compound's IUPAC name clearly indicates its complex structure: 2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate. This extensive name reflects the thirteen ethylene glycol units that constitute the compound's backbone.
Structural Features
The PEG portion of the molecule provides several advantageous properties:
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Enhanced water solubility
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Biocompatibility
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Low toxicity
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Reduced immunogenicity
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Increased stability in biological environments
The tosyl group (4-methylbenzenesulfonate) at one terminus serves as an excellent leaving group for nucleophilic substitution reactions, enabling further functionalization of the molecule. This makes PEG13-Tos particularly useful as a starting material for the preparation of various PEG derivatives .
Synthesis Methods
The synthesis of PEG13-Tos typically follows established protocols for creating functionalized polyethylene glycol derivatives. Multiple approaches exist, but most methods involve selective tosylation of one terminal hydroxyl group of the parent PEG compound.
General Tosylation Approach
The most common synthesis method for PEG13-Tos involves the selective tosylation of one terminal hydroxyl group of PEG13-diol. This approach typically involves:
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Dissolving the PEG13-diol in a suitable solvent such as tetrahydrofuran (THF)
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Adding a base such as sodium hydroxide or triethylamine to deprotonate one hydroxyl group
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Introducing p-toluenesulfonyl chloride (tosyl chloride) in controlled amounts to ensure monotosylation
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Purification of the resulting PEG13-Tos from reaction mixture
A representative synthesis procedure can be adapted from similar PEG-tosylate preparations. For example, the synthesis of tetraethylene glycol tosylate provides a model approach: "To a solution of tetraethylene glycol in THF at 0°C was added 2.5 M NaOH and stirred for 30 minutes. Tosyl chloride was added in small portions and the mixture stirred for 5 hours. The solvent was removed under reduced pressure, and the residue was taken up in CH2Cl2 and washed with water. The combined organic fractions were washed with brine and dried over anhydrous Na2SO4."
Stepwise Synthesis Approach
For applications requiring high purity and monodispersity, a stepwise synthesis approach may be employed. This method, similar to the solid-phase synthesis described for other PEG derivatives, involves:
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Building the PEG chain through sequential addition of ethylene glycol units
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Protecting and deprotecting strategies to ensure selective functionalization
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Final tosylation of one terminal hydroxyl group
Applications of PEG13-Tos
PEG13-Tos exhibits versatile applications across multiple scientific disciplines due to its unique chemical structure and properties. Its hydrophilic PEG backbone combined with the reactive tosyl group enables its use in various chemical and biological applications.
Bioconjugation Reactions
PEG13-Tos serves as an excellent reagent for bioconjugation reactions where it can be used to attach PEG chains to biomolecules such as proteins, peptides, and antibodies. The tosyl group readily undergoes nucleophilic substitution with nucleophiles like thiols (-SH) and amines (-NH2) commonly found in biomolecules. This PEGylation process offers several advantages:
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Increased solubility of the conjugated biomolecules
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Extended circulation time of therapeutic proteins
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Reduced immunogenicity
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Enhanced stability against proteolytic degradation
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Improved pharmacokinetic properties
Drug Delivery Systems
PEG13-Tos is employed in the development of advanced drug delivery systems. The compound can serve as:
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A linker for attaching drugs to carrier molecules
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A component in the synthesis of amphiphilic block copolymers for micelle formation
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A modifier for liposomal drug delivery systems
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A building block for dendrimers and other nanocarriers
Synthetic Intermediates
The reactive tosyl group makes PEG13-Tos a valuable synthetic intermediate for preparing various functionalized PEG derivatives . Through nucleophilic substitution reactions, the tosyl group can be replaced with:
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Azides (for subsequent click chemistry)
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Amines (for PEG-bis-amine synthesis)
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Thiols
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Other nucleophilic functional groups
For example, the patent literature describes: "The preparation of PEG-bis amine generally comprises two reaction steps. First, the terminal hydroxyl groups of polyethylene glycol are converted to the activated form having a leaving group. The use of leaving groups, such as chloride or p-toluenesulfonate, have been reported in the literature. Second, PEG-bis amine is prepared from the activated PEG by amination via nucleophilic displacement of the leaving group."
Applications Table
Application Category | Specific Uses | Key Advantages |
---|---|---|
Bioconjugation | Protein PEGylation, Antibody-drug conjugates, Peptide modification | Enhanced solubility, Reduced immunogenicity, Extended half-life |
Drug Delivery | Liposomal formulations, Polymeric micelles, Nanoparticle functionalization | Improved pharmacokinetics, Targeted delivery, Controlled release |
Synthetic Chemistry | Preparation of functional PEG derivatives, Building blocks for complex molecules | Selective reactivity, Versatile functionalization, High yields |
Surface Modification | Biomaterial coating, Anti-fouling surfaces, Cell culture substrates | Improved biocompatibility, Reduced protein adsorption, Cell attachment control |
Comparison with Other PEG Derivatives
PEG13-Tos belongs to a larger family of functionalized polyethylene glycol derivatives, each with distinct properties and applications. Understanding the similarities and differences between these compounds is essential for selecting the appropriate reagent for specific applications.
PEG13-Tos vs. Tos-PEG13-Tos
A closely related compound is Tos-PEG13-Tos, which contains tosyl groups at both termini of the PEG chain. The key differences include:
Property | PEG13-Tos | Tos-PEG13-Tos |
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CAS Number | 1050500-41-8 | 1456708-45-4 |
Molecular Formula | C31H56O15S | C38H62O17S2 |
Molecular Weight | 700.83 g/mol | 855.04 g/mol |
Functional Groups | One hydroxyl group, one tosyl group | Two tosyl groups |
Reactivity | Bifunctional (can be modified at both ends differently) | Homobifunctional (identical reactive groups) |
Applications | Heterofunctionalization, asymmetric modification | Symmetric crosslinking, homogeneous modification |
Tos-PEG13-Tos is particularly useful for applications requiring symmetric functionalization or crosslinking. As noted in the product literature: "Tos-PEG13-Tos linker contains two tosyl groups. The tosyl group can be easily replaced by thiol and amino group through a nucleophilic substitution. The PEG spacer increases the aqueous solubility of the resulting compound."
Comparison with Other Chain Lengths
PEG derivatives with varying chain lengths exhibit different physical properties and applications:
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Shorter chain PEGs (e.g., PEG4-Tos, PEG8-Tos): Lower molecular weight, less hydrophilic, more suitable for applications requiring smaller spacers
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Longer chain PEGs (e.g., PEG24-Tos): Greater hydrophilicity, larger hydrodynamic radius, more effective at preventing protein adsorption
The selection of the appropriate chain length depends on the specific requirements of the application, such as desired solubility, spacer length, and steric hindrance considerations.
Research Findings and Future Directions
Current research involving PEG13-Tos spans multiple disciplines, from medicinal chemistry to materials science. Several key research findings highlight the versatility and potential of this compound.
Synthetic Methodology Advancements
Recent research has focused on improving the synthesis and purification of monodisperse PEG derivatives, including PEG13-Tos. The solid-phase stepwise synthesis approach reported by Oyelere et al. represents a significant advancement: "The synthesis including monomer synthesis was entirely chromatography-free. PEG products including those with different functionalities at the two terminals were obtained in high yields."
This methodology enables the preparation of PEG derivatives with precise chain lengths and near-monodispersity, which is crucial for applications requiring well-defined molecular structures, such as drug delivery systems and bioconjugates for clinical applications.
Biomedical Applications
In biomedical research, PEG13-Tos and similar PEG derivatives have shown promise in several areas:
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As linkers in antibody-drug conjugates (ADCs) for targeted cancer therapy
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In the development of long-circulating nanoparticles for drug delivery
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For the modification of surfaces to enhance biocompatibility
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In the preparation of hydrogels for tissue engineering applications
Future Research Directions
Several emerging areas of research involve PEG13-Tos:
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Development of stimuli-responsive PEG derivatives for controlled release applications
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Integration with click chemistry methodologies for bioorthogonal conjugation
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Application in gene delivery systems through modification of non-viral vectors
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Use in the synthesis of precision polymers with complex architectures
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Exploration of PEG13-Tos as a component in self-assembling systems
The continued investigation of these areas will likely expand the utility of PEG13-Tos in both research and practical applications.
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